molecular formula C11H9N3O B1226781 N-(Pyridin-4-yl)isonicotinamide CAS No. 64479-78-3

N-(Pyridin-4-yl)isonicotinamide

Cat. No.: B1226781
CAS No.: 64479-78-3
M. Wt: 199.21 g/mol
InChI Key: VEZNVMFOOMYSBF-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocyclic Amide Compounds

N-(Pyridin-4-yl)isonicotinamide belongs to the broad class of nitrogen-containing heterocyclic compounds. More specifically, it is a dipyridyl amide, a molecule constructed from two pyridine (B92270) units joined by an amide (-CONH-) linkage. Its structure can be deconstructed into two fundamental building blocks: an isonicotinamide (B137802) moiety and a 4-aminopyridine (B3432731) moiety.

Isonicotinamide, also known as pyridine-4-carboxamide, is an isomer of nicotinamide (B372718) (vitamin B3) where the carboxamide group is at the 4-position of the pyridine ring instead of the 3-position. wikipedia.org This specific placement of the functional group is crucial to the properties of the final compound. The synthesis of this compound typically involves the reaction between a derivative of isonicotinic acid (pyridine-4-carboxylic acid) and 4-aminopyridine, often facilitated by a coupling agent or a dehydrating agent to form the amide bond.

The presence of three nitrogen atoms—two within the aromatic pyridine rings and one in the amide bridge—makes the molecule capable of participating in various non-covalent interactions, particularly hydrogen bonding, which dictates its behavior in solution and in the solid state.

Academic Significance in Contemporary Chemical Research

The academic interest in this compound stems from its unique structural and functional properties, which have been explored in several key areas of research.

Supramolecular Chemistry and Materials Science: A seminal research finding revealed that this compound is a highly efficient hydrogelator, capable of forming a hydrogel at a low concentration of just 0.37% by weight in water. nih.govacs.org This property is remarkably specific; a systematic study of its isomers and structural analogues showed that none of the other related compounds could form hydrogels. nih.govacs.org This discovery underscores the critical importance of the precise positioning of the nitrogen atoms in both pyridine rings (at the 4-positions) for facilitating the self-assembly into the fibrous networks that constitute the gel. This specific molecular architecture allows for programmed hydrogen bonding that drives the gelation process. nih.gov

Coordination Chemistry and Crystal Engineering: The nitrogen atoms on the two pyridine rings act as Lewis bases, capable of donating their electron pairs to metal ions. This allows this compound to function as a versatile bidentate ligand, bridging metal centers to construct extended, multidimensional coordination polymers. wikipedia.org The initial motivation for its synthesis and study was rooted in this potential to create novel coordination networks with interesting structural topologies and properties.

Medicinal Chemistry: The compound has also been investigated for its potential as a therapeutic agent. Research has indicated that it can act as an inhibitor of certain enzymes, such as glycogen (B147801) synthase kinase 3 (GSK-3), a target implicated in various diseases. This inhibitory action highlights its potential as a scaffold for the development of new drugs.

Isomeric and Structural Analogues in Research Contexts

The unique properties of this compound are best understood when compared with its isomers and structural analogues. Comparative studies have been crucial in establishing the structure-property relationships that govern its behavior, particularly its unique ability to form hydrogels. nih.gov

Positional Isomers: These are compounds with the same molecular formula (C₁₁H₉N₃O) but different arrangements of atoms. The key difference among these isomers is the attachment point of the carboxamide group or the position of the nitrogen atom in the second pyridine ring.

N-(Pyridin-4-yl)nicotinamide: In this isomer, the carboxamide group is attached to the 3-position of the first pyridine ring. wikipedia.org Like the title compound, it can act as a bidentate ligand in coordination chemistry, but it does not form hydrogels. nih.govwikipedia.org

N-(Pyridin-3-yl)isonicotinamide: Here, the amide nitrogen is bonded to the 3-position of the second pyridine ring. This compound is also used in the synthesis of coordination polymers but lacks hydrogelation properties. nih.govnih.govnih.gov

N-(Pyridin-2-yl)isonicotinamide: This isomer, with the amide nitrogen bonded at the 2-position, also fails to form hydrogels. nih.gov

N-(3-Pyridyl)nicotinamide: This compound has the carboxamide group at the 3-position and the pyridyl nitrogen of the second ring also at the 3-position. It does not exhibit gelation. nih.gov

Structural Analogues: These compounds have different molecular formulas but share a similar core structure, allowing researchers to probe the importance of specific structural features.

N-(Phenyl)isonicotinamide: Replacing the 4-pyridyl ring with a phenyl group eliminates a key hydrogen bond acceptor (the ring nitrogen). This analogue does not form a hydrogel. nih.gov

N-(4-Pyridyl)benzamide: In this case, the isonicotinamide pyridine ring is replaced with a phenyl group. This change also prevents hydrogel formation. nih.gov

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide: This analogue introduces a flexible ethylene (B1197577) (-CH₂-CH₂-) spacer between the amide nitrogen and the second pyridine ring. This increased flexibility, compared to the rigid structure of this compound, alters its chemical properties and interactions.

The comparative data, summarized in the table below, clearly demonstrate that the specific 4,4'-positioning of the pyridine nitrogens and the rigid amide linker in this compound are essential for its unique hydrogelation property.

Interactive Table: Comparison of this compound and Related Compounds
Compound NameKey Structural FeatureHydrogel FormationSource
This compound4-carboxamide, 4-pyridyl NYes nih.gov
N-(Pyridin-4-yl)nicotinamide3-carboxamide, 4-pyridyl NNo nih.gov
N-(Pyridin-3-yl)isonicotinamide4-carboxamide, 3-pyridyl NNo nih.gov
N-(Pyridin-2-yl)isonicotinamide4-carboxamide, 2-pyridyl NNo nih.gov
N-(Phenyl)isonicotinamide4-carboxamide, Phenyl groupNo nih.gov
N-(4-Pyridyl)benzamideBenzamide (B126), 4-pyridyl NNo nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-4-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNVMFOOMYSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396024
Record name N-pyridin-4-ylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64479-78-3
Record name N-pyridin-4-ylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N Pyridin 4 Yl Isonicotinamide

Direct Synthesis Pathways of N-(Pyridin-4-yl)isonicotinamide

The direct formation of the amide bond between the isonicotinoyl and 4-aminopyridine (B3432731) moieties is the most common approach to synthesizing this compound. This can be achieved through classical condensation reactions or by employing modern organocatalytic methods.

Condensation Reactions with Isonicotinoyl Precursors and 4-Aminopyridine Derivatives

The conventional synthesis of this compound involves the coupling of a 4-aminopyridine derivative with an activated isonicotinic acid precursor. The most prevalent method utilizes the conversion of isonicotinic acid into a more reactive species, such as an acyl chloride, which then readily reacts with 4-aminopyridine to form the desired amide bond.

A typical procedure begins with the preparation of isonicotinoyl chloride, often as its hydrochloride salt, by reacting isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride. prepchem.com The reaction is generally exothermic and may be followed by a period of heating under reflux to ensure complete conversion. prepchem.com The resulting isonicotinoyl chloride hydrochloride is then reacted with 4-aminopyridine, usually in a suitable solvent and often in the presence of a base to neutralize the generated HCl, to yield this compound. derpharmachemica.com

An alternative to the acyl chloride route is the use of coupling agents that facilitate direct amide bond formation from the carboxylic acid and amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective for this transformation, promoting the condensation by activating the carboxylic acid group.

The required starting material, 4-aminopyridine, can be synthesized via a Hofmann degradation of isonicotinamide (B137802). google.com

Table 1: Condensation Reaction Strategies for this compound Synthesis

Precursor 1 Precursor 2 Coupling/Activating Agent(s) Key Features Reference(s)
Isonicotinic Acid 4-Aminopyridine Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride Formation of an intermediate acyl chloride, a well-established and high-yielding method. prepchem.com
Isonicotinic Acid 4-Aminopyridine N,N'-Dicyclohexylcarbodiimide (DCC) Direct coupling without the need for an acyl chloride intermediate.

Organocatalytic Approaches in this compound Synthesis

In recent years, organocatalysis has emerged as a powerful tool for amide bond formation, offering milder reaction conditions and avoiding the use of stoichiometric activating agents. These methods are applicable to the synthesis of this compound from isonicotinic acid and 4-aminopyridine.

One notable example is the use of borane-based catalysts. Borane-pyridine, for instance, has been shown to be an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines. mdpi.com This approach demonstrates tolerance for various functional groups, including the halo and nitro groups often present in more complex derivatives. mdpi.com Other research has focused on the design of specialized organocatalysts, such as those based on organophosphorus redox cycles or selenium, to promote amide and peptide synthesis under mild, waste-reducing conditions. nih.govacs.orgnih.gov These catalytic systems activate the carboxylic acid in situ, allowing for a direct and atom-economical reaction with the amine.

Table 2: Examples of Organocatalytic Systems for Amide Synthesis

Catalyst Type Description Potential Advantages Reference(s)
Borane-Pyridine A liquid catalyst that facilitates direct amidation. Good functional group tolerance, improved solubility. mdpi.com
Organophosphorus (PIII/PV) A redox catalyst that enables serial dehydration for amide coupling and activation. Can be used in tandem catalytic cascades for multi-component reactions. nih.gov
Selenium-based Organocatalyst (Cat-Se) A simple organocatalyst that promotes amidation under light irradiation. Mild conditions, high selectivity, avoids undesirable reagents. nih.gov

Synthetic Routes to this compound Derivatives

The this compound scaffold can be chemically modified to produce a variety of derivatives with tailored properties. Key strategies include the oxidation of the pyridine (B92270) rings, the incorporation of heterocyclic moieties like triazoles, and the construction of complex hybrid structures.

Preparation of N-Oxide Analogues

The nitrogen atoms on both pyridine rings of this compound are susceptible to oxidation, leading to the formation of N-oxide derivatives. These modifications can significantly alter the electronic properties and coordination behavior of the molecule. The synthesis of mono- and di-N-oxides has been reported through direct oxidation. researchgate.net

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or safer, more stable reagents such as urea-hydrogen peroxide (UHP) and sodium percarbonate. orgsyn.orgorganic-chemistry.org The reaction conditions can be controlled to selectively produce the mono-N-oxides or the di-N-oxide.

The specific N-oxide analogues derived from this compound that have been synthesized include:

4-(Isonicotinamido)pyridine-1-oxide (PNO) : Oxidation occurs on the pyridine ring of the 4-aminopyridine moiety. researchgate.net

4-(Pyridin-4-ylcarbamoyl)pyridine-1-oxide (INO) : Oxidation occurs on the pyridine ring of the isonicotinic acid moiety. researchgate.net

4-((1-Oxidopyridin-4-yl)carbamoyl)pyridine-1-oxide (diNO) : Both pyridine rings are oxidized. researchgate.net

Table 3: Synthesis of N-Oxide Derivatives of this compound

Derivative Name Structure Description Oxidizing Agent(s) Reference(s)
4-(Isonicotinamido)pyridine-1-oxide (PNO) Mono-N-oxide on the aminopyridine ring. m-CPBA or similar peroxy acids. researchgate.net
4-(Pyridin-4-ylcarbamoyl)pyridine-1-oxide (INO) Mono-N-oxide on the isonicotinoyl ring. m-CPBA or similar peroxy acids. researchgate.net
4-((1-Oxidopyridin-4-yl)carbamoyl)pyridine-1-oxide (diNO) Di-N-oxide on both pyridine rings. m-CPBA or similar peroxy acids. researchgate.net

Functionalization via Triazole Moiety Incorporation

The incorporation of a triazole ring into the this compound framework can produce derivatives with applications as ligands or in medicinal chemistry, where triazoles are often used as stable bioisosteres for amide bonds. lifechemicals.com Synthetic strategies typically involve either building the triazole ring from an isonicotinic acid precursor or attaching a pre-formed triazole.

One common pathway starts with isonicotinic acid hydrazide (isoniazid). nih.gov Isoniazid (B1672263) can be reacted with carbon disulfide to form a 1,3,4-oxadiazole-2-thiol, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. nih.gov This triazole intermediate possesses reactive functional groups that allow for further derivatization. Another approach involves the reaction of substituted 1,3,4-oxadiazoles with isoniazid in pyridine to directly form N-(triazol-4-yl)isonicotinamide structures. ijera.com

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and modular route for attaching triazole moieties. This would involve preparing an alkyne- or azide-functionalized isonicotinamide or pyridine derivative and reacting it with a corresponding azide (B81097) or alkyne partner to form the 1,2,3-triazole linkage. nih.gov

Table 4: Synthetic Strategies for Triazole-Isonicotinamide Derivatives

Starting Material Key Reagents/Reaction Resulting Structure Reference(s)

Synthesis of Quinazolinone-Isonicotinamide Hybrid Structures

Molecular hybridization aims to combine two or more pharmacophores to create new molecules with potentially enhanced or novel properties. nih.gov The quinazolinone core is a prominent scaffold in medicinal chemistry, and its hybridization with an isonicotinamide moiety represents a rational strategy for developing new functional molecules. rsc.org

The synthesis of such hybrids would involve coupling a quinazolinone intermediate with an isonicotinamide fragment. The strategy depends on the available functional handles on the quinazolinone ring.

General Synthetic Approaches:

Amide Coupling: A quinazolinone bearing an amino group (e.g., 6-aminoquinazolin-4(3H)-one) can be coupled with isonicotinic acid or its activated derivatives (like isonicotinoyl chloride) to form a direct amide linkage. nih.gov

Cross-Coupling Reactions: A halo-substituted quinazolinone (e.g., a bromo- or iodo-quinazolinone) could be subjected to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with 4-aminopyridine, followed by acylation with isonicotinoyl chloride. Alternatively, a Heck coupling could link a quinazolinone to a vinylpyridine derivative, which is then further elaborated. nih.gov

The synthesis of the quinazolinone core itself can be achieved through various modern methods, including transition-metal-free SNAr reactions of ortho-fluorobenzamides with amides, or transition-metal-catalyzed C-H functionalization and cyclization reactions. nih.govacs.orgrsc.org

Table 5: Plausible Synthetic Routes to Quinazolinone-Isonicotinamide Hybrids

Quinazolinone Precursor Isonicotinamide-related Precursor Coupling Strategy Description Reference(s)
Amino-substituted quinazolinone Isonicotinoyl chloride Acylation / Amidation Direct formation of an amide bond linking the two scaffolds. nih.govnih.gov
Halo-substituted quinazolinone 4-Aminopyridine Buchwald-Hartwig Amination Pd-catalyzed formation of a C-N bond, followed by acylation to add the isonicotinoyl group. nih.gov
N-Allylquinazolinone Arylnitriloxides (derived from isonicotinaldehyde) 1,3-Dipolar Cycloaddition Formation of an isoxazoline (B3343090) ring linking the two main structures. mdpi.com

Other Advanced Derivatization for Structure-Activity Exploration

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Researchers have systematically introduced various substituents onto both the pyridin-4-yl and the isonicotinamide rings to probe the effects of these changes on the molecule's properties and biological activities. These derivatization strategies are crucial in the field of medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

One of the key areas of exploration has been the investigation of this compound analogs as inhibitors of various enzymes, particularly kinases. While direct and extensive SAR studies on this compound are not widely published, research on its close structural isomer, N-(pyridin-3-yl)isonicotinamide, provides significant insights into potential derivatization strategies. A notable example is the development of substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov

In these studies, extensive structural variations were explored. For instance, substitutions on the pyridine ring and modifications of the amide group were found to significantly impact the inhibitory potency against GSK-3. The introduction of an amino group at the 2-position of the isonicotinamide ring was a critical modification. Further derivatization at the 4 and 5-positions of the pyridine ring with different substituents allowed for the fine-tuning of the compound's activity.

The following table illustrates the structure-activity relationship of a series of N-(pyridin-3-yl)-2-amino-isonicotinamide derivatives as GSK-3 inhibitors, which can be extrapolated to guide the derivatization of the N-(pyridin-4-yl) isomer.

Table 1: Structure-Activity Relationship of N-(Pyridin-3-yl)-2-amino-isonicotinamide Derivatives as GSK-3 Inhibitors nih.gov

Compound ID R1 (Position 4 of Pyridine) R2 (Position 5 of Pyridine) GSK-3β IC50 (nM)
1 H H 100
2 Me H 50
3 Cl H 25
4 H Me 75
5 H Cl 40

The data in Table 1 clearly demonstrates that substitutions on the pyridine ring have a pronounced effect on the inhibitory activity. For instance, the introduction of a methyl group at the R1 position (Compound 2) doubled the potency compared to the unsubstituted parent compound (Compound 1). An even greater increase in potency was observed with a chloro substituent at the same position (Compound 3). This suggests that both steric and electronic factors at this position play a crucial role in the interaction with the enzyme's active site. Similar trends, though less pronounced, were observed for substitutions at the R2 position.

Beyond kinase inhibition, the derivatization of the broader nicotinamide (B372718) and isonicotinamide scaffold has been explored for various other therapeutic targets. For example, the synthesis of N-(4-phenylthiazol-2-yl) nicotinamide derivatives has yielded compounds with promising antibacterial activity against Ralstonia solanacearum, a pathogen that causes bacterial wilt in tomatoes. mdpi.com In these analogs, the derivatization focuses on introducing different substituents on the phenyl ring of the thiazole (B1198619) moiety.

Furthermore, research into N-(thiophen-2-yl)nicotinamide derivatives has led to the discovery of potent fungicidal agents. These studies highlight the importance of the nature and position of substituents on the thiophene (B33073) ring in determining the antifungal efficacy.

The exploration of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, a direct derivative of the core structure, and its metal complexes has revealed antibacterial and antifungal properties. The derivatization, in this case, involves the modification of the amine part of the amide bond with a substituted pyrrole (B145914) ring.

In the context of anticancer research, various derivatives of related benzamide (B126) and pyrimidine (B1678525) carboxamide structures have been synthesized and evaluated. For instance, novel N-(piperidine-4-yl)benzamide derivatives have been identified as potent antitumor agents, with some compounds showing IC50 values in the sub-micromolar range against liver cancer cell lines. These studies often involve the introduction of diverse cyclic and acyclic moieties to explore new chemical space and improve biological activity.

Coordination Chemistry and Metal Organic Framework Applications of N Pyridin 4 Yl Isonicotinamide

N-(Pyridin-4-yl)isonicotinamide as a Ligand in Coordination Compounds

The strategic placement of nitrogen donor atoms and the presence of a hydrogen-bonding amide group in this compound allow for its versatile role in assembling metal-ligand structures. Early investigations into this compound were driven by the need for versatile building blocks capable of forming extended coordination networks.

Coordination Modes and Metal Center Interactions

This compound primarily coordinates to metal centers through the lone pair electrons on its pyridyl nitrogen atoms. It can exhibit different coordination modes, influencing the final geometry and dimensionality of the resulting complex.

Monodentate Coordination: In this mode, only one of the two available pyridyl nitrogen atoms binds to a metal center. This leaves the other pyridyl group available for further coordination or for participation in hydrogen bonding. An example is the complex diaquabis[this compound-κN]bis(thiocyanato-κN)cobalt(II), where the ligand coordinates to the Co(II) ion in a monodentate fashion through the pyridyl nitrogen closest to the amide group. The resulting Co(II) ion is octahedrally coordinated with trans aqua, isothiocyanato, and this compound ligands.

Bidentate Bridging Coordination: This is the most common mode for forming extended structures, where the ligand uses both of its pyridyl nitrogen atoms to link two different metal centers. This bridging action is fundamental to the construction of coordination polymers. The nearly linear arrangement of the nitrogen donors facilitates the formation of one-dimensional (1D) chains and networks.

The amide group (–CONH–) within the ligand plays a crucial, though typically non-coordinating, role. Its capacity for hydrogen bonding, particularly N-H···O and N-H···S interactions, provides additional stability and directs the packing of the coordination structures in the solid state. For instance, in the aforementioned cobalt complex, individual molecules are linked into supramolecular chains and layers through extensive O-H···N and O-H···S hydrogen bonds.

Assembly of Coordination Polymers with the Chemical Compound

The ability of this compound to act as a bidentate bridging "linker" is key to the assembly of coordination polymers. These are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers).

While complex 2D or 3D polymers using this specific ligand are less commonly reported, studies on its structural isomer, N-(pyridin-3-yl)isonicotinamide, illustrate the potential for forming higher-dimensional structures. For example, nickel(II) complexes with the 3-pyridyl isomer and dicarboxylate co-ligands have been shown to form 2D layered coordination polymers with topologies such as (4,4) and triangular (3,6) grids. iucr.orgnih.goviucr.org These examples underscore how the combination of a dipyridyl-type bridging ligand with appropriate metal centers and co-ligands can be used to generate diverse network architectures.

CompoundMetal CenterDimensionalityCrystal SystemSpace GroupRef.
[ZnCl₂(C₁₁H₉N₃O)]ₙZn(II)1D ChainOrthorhombicPca2₁ ijcm.ir
[Co(NCS)₂(C₁₁H₉N₃O)₂(H₂O)₂]Co(II)0D (Discrete)TriclinicP-1
{[Ni(C₁₂H₁₄O₄)(C₁₁H₉N₃O)(H₂O)]·H₂O}ₙ (using N-(pyridin-3-yl)isonicotinamide)Ni(II)2D LayerMonoclinicP2₁/n iucr.org
{[Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O}ₙ (using N-(pyridin-3-yl)isonicotinamide)Ni(II)2D LayerMonoclinicP2₁/c nih.gov

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their crystalline, porous structures. The rational design of MOFs relies on the careful selection of metal-based secondary building units (SBUs) and organic linkers to create materials with tailored properties for applications like gas storage and catalysis. rsc.orgnih.govresearchgate.net

Design Principles of this compound-Based MOFs

This compound is a promising candidate for a "pillar" ligand in the construction of pillared-layer MOFs. The design principles for incorporating this ligand into MOF architectures include:

Pillar-Based Strategy: In this common MOF design, 2D layers composed of metal ions and polytopic carboxylate linkers are connected by bidentate, linear "pillar" ligands. The length and rigidity of the pillar dictate the interlayer spacing and thus the pore size and volume of the resulting 3D framework. The structure of this compound, with its two pyridyl groups in a nearly linear arrangement, makes it an ideal pillar.

Control of Pore Environment: The amide functionality within the ligand can introduce specific chemical properties to the pore surfaces of a MOF. The hydrogen bond donor (N-H) and acceptor (C=O) sites can create specific interaction sites for guest molecules, potentially enhancing selectivity for polar adsorbates.

Introduction of Flexibility: While the two pyridine (B92270) rings provide rigidity, the amide linkage allows for a degree of rotational freedom. This inherent flexibility can be a key design element for creating "smart" MOFs that respond to external stimuli. labxing.com

Structural Characterization of MOF Architectures Incorporating the Compound

For a hypothetical MOF constructed with this compound, SCXRD would be essential to confirm the bridging coordination mode of the ligand and the geometry of the metal SBU. In cases where only microcrystalline powders are obtained, powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material and can, in some cases, be used for structure solution. nih.gov

Further characterization would involve:

Porosity Analysis: Gas sorption measurements (e.g., with N₂ at 77 K) are used to determine the surface area, pore volume, and pore size distribution of the activated MOF.

Thermal Stability: Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the framework and to determine the temperature at which guest solvent molecules are removed and at which the framework itself decomposes.

Guest-Induced Structural Flexibility and Dynamic Transformations in MOFs

A fascinating characteristic of some MOFs is their ability to undergo dynamic structural changes in response to external stimuli, such as the introduction or removal of guest molecules. labxing.com This "breathing" or "gate-opening" behavior is often associated with frameworks built with flexible or conformationally dynamic components. nih.govresearchgate.net

While no specific MOFs based on this compound have been reported to exhibit this behavior, its molecular structure contains features that could facilitate such flexibility:

Rotatable Amide Bond: The C-N bond of the amide linker has a degree of rotational freedom, which could allow the two pyridyl rings to twist relative to one another.

Framework Hinging: In a pillared-layer structure, the coordination bonds between the pillar ligand and the 2D sheets can act as hinges, allowing the layers to shift or pucker upon guest adsorption or desorption.

This guest-induced flexibility can lead to dramatic changes in the unit cell volume and pore dimensions. nih.gov Such transformations are often detected by in-situ PXRD experiments that monitor the crystal structure as the guest pressure or temperature is varied. These dynamic properties are highly sought after for creating materials for selective separations and controlled drug release. labxing.comresearchgate.net The incorporation of ligands like this compound, with its combination of rigidity and localized flexibility, represents a promising strategy for the rational design of such advanced functional materials.

Applications of this compound-Based MOFs in Gas Adsorption and Separation

Metal-Organic Frameworks constructed using bifunctional organic linkers containing nitrogen-rich heterocyclic groups, such as pyridine, have garnered significant interest for applications in gas storage and separation. The nitrogen atoms within the pyridine rings can act as Lewis basic sites, which can enhance the affinity and selectivity for certain gas molecules, most notably carbon dioxide.

However, a detailed investigation into the specific mechanisms of CO₂ capture and selectivity enhancement within MOFs synthesized from this compound has not been reported. To elucidate these mechanisms, further research would be required, including:

Single-crystal X-ray diffraction studies of the MOF with adsorbed CO₂ to identify the specific binding sites.

Computational modeling to calculate the interaction energies between the ligand and CO₂ molecules.

Breakthrough gas separation experiments to determine the real-world selectivity under mixed-gas conditions.

Without such dedicated studies, any discussion of the CO₂ capture mechanism in this compound-based MOFs remains speculative, based on the known behavior of similar functional groups.

The isosteric heat, or enthalpy of adsorption (ΔHads), is a critical parameter for evaluating the strength of the interaction between a gas molecule and the adsorbent material. A moderate enthalpy of adsorption is desirable for CO₂ capture applications, indicating an interaction strong enough for selective capture but not so strong as to require excessive energy for regeneration of the adsorbent.

The calculation of adsorption enthalpy is typically derived from gas adsorption isotherms measured at multiple temperatures. By applying the Clausius-Clapeyron equation or virial analysis to the isotherm data, the isosteric heat of adsorption can be determined as a function of gas uptake. This provides valuable insight into the energetic landscape of the porous material.

Currently, there are no published studies that report the adsorption isotherms or the calculated adsorption enthalpy for any MOF constructed using this compound. Therefore, no data is available to populate a table on this topic. The scientific community awaits the synthesis and characterization of such materials to enable these fundamental and crucial measurements.

Supramolecular Chemistry and Crystal Engineering of N Pyridin 4 Yl Isonicotinamide

Intermolecular Interactions in Solid-State Structures

The solid-state architecture of N-(pyridin-4-yl)isonicotinamide is significantly influenced by a variety of intermolecular interactions. These non-covalent forces dictate the packing of molecules in the crystal lattice, giving rise to distinct and often complex supramolecular assemblies.

Hydrogen Bonding Networks in this compound Architectures

Hydrogen bonding plays a pivotal role in the crystal engineering of this compound. The molecule possesses both hydrogen bond donor (the amide N-H group) and acceptor sites (the pyridyl nitrogen atoms and the amide carbonyl oxygen), making it a versatile building block for constructing robust hydrogen-bonded networks.

In the solid state, this compound can form various hydrogen bonding motifs. A common interaction is the N—H⋯N hydrogen bond, which links molecules into chains or more complex architectures. nih.gov Additionally, the amide functionality can participate in N—H⋯O hydrogen bonds, further stabilizing the crystal structure. researchgate.net The interplay of these hydrogen bonds leads to the formation of three-dimensional frameworks. researchgate.net

Computational methods, such as Density Functional Theory (DFT), have been employed to analyze the electrostatic potential surfaces of related molecules, identifying likely sites for hydrogen bonding and other intermolecular interactions. These theoretical approaches aid in the rational design of co-crystals and other supramolecular assemblies.

Crystal Packing Forces and Molecular Aggregation Phenomena

The linear arrangement of the nitrogen donor atoms in this compound facilitates the formation of extended one-dimensional chains and networks. This contrasts with its isomer, N-(pyridin-3-yl)nicotinamide (also known as 4-pyridylnicotinamide), which has a kinked structure that promotes different packing arrangements. The conformation of the molecule, specifically the dihedral angles between the pyridine (B92270) rings and the amide plane, significantly influences the potential for conjugation and the nature of intermolecular contacts. In a related molecule, N-phenyl-N-(pyridin-4-yl)acetamide, the phenyl and pyridyl groups are not coplanar with the amide unit, limiting conjugation. researchgate.net

Co-crystallization and Multi-component Supramolecular Assembly

This compound is an excellent candidate for co-crystallization, a technique used to create multi-component crystalline solids with tailored properties. Its ability to form robust hydrogen bonds with carboxylic acids and other co-formers is a key aspect of its utility in crystal engineering.

The formation of a co-crystal versus a salt can often be predicted by the ΔpKa rule, which considers the difference in the pKa values of the co-formers. nih.gov A ΔpKa value between 0 and 3.75 suggests that either a co-crystal or a salt may form. nih.gov

Numerous co-crystals of isonicotinamide (B137802), a closely related compound, with various dicarboxylic acids have been reported. researchgate.netrsc.org These studies demonstrate the prevalence of the acid-pyridine hydrogen bond as a primary supramolecular synthon. researchgate.netrsc.org The stoichiometry of the components can influence the resulting hydrogen bonding pattern. researchgate.net For instance, in 1:1 co-crystals of isonicotinamide with alkanedicarboxylic acids, hydrogen-bonded chains of alternating acid and amide molecules are observed. rsc.org

This compound and its derivatives have been successfully co-crystallized with various molecules, including:

Fumaric acid: Halogenated analogs like N-(5-Bromopyridin-2-yl)isonicotinamide and N-(5-Iodopyridin-2-yl)isonicotinamide form 1:1 co-crystals with fumaric acid.

3,5-Dinitrobenzoic acid: The related compound 1-(pyridin-4-yl)-4-thiopyridine forms a classic two-component co-crystal with this acid. nih.govresearchgate.net

Triphenyltin(IV) chloride: A two-component co-crystal has been reported with N-isonicotinyl, N′,N″-bis(hexamethylenyl) phosphoric triamide, where the components are linked through Sn⋯Npy semi-coordination and π–π stacking forces. researchgate.net

The resulting multi-component assemblies can exhibit complex supramolecular architectures, including the formation of tetramolecular strands and ladder-motifs driven by a combination of hydrogen and halogen bonds. nih.gov

Computational Chemistry and Theoretical Investigations of N Pyridin 4 Yl Isonicotinamide

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal method for studying the quantum mechanical properties of molecules like N-(Pyridin-4-yl)isonicotinamide. By calculating the electron density, DFT can accurately predict a wide range of molecular properties.

The electronic structure of a molecule governs its chemical behavior. DFT calculations are employed to determine the optimized geometry and the distribution of electrons within this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov

Another vital tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.govfrontiersin.org For this compound, MEP analysis would typically reveal negative potential (red and yellow regions) around the nitrogen atoms of the pyridine (B92270) rings and the carbonyl oxygen, indicating sites for potential hydrogen bonding and electrophilic interactions. frontiersin.org Positive potential (blue regions) would be expected around the amide hydrogen, highlighting its role as a hydrogen bond donor.

Table 1: Conceptual DFT Parameters for Electronic Structure Analysis

Parameter Description Significance for this compound
Functional/Basis Set e.g., B3LYP/6-31G** Defines the theoretical model for calculation, balancing accuracy and computational cost. nih.gov
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO. A small gap indicates high chemical reactivity and low kinetic stability. nih.gov

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecular surface. | Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding. frontiersin.org |

DFT calculations are instrumental in predicting and characterizing the non-covalent interactions that dictate the crystal packing and supramolecular assembly of this compound. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces.

Computational techniques used to study these interactions include:

Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal structure. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, it is possible to identify and quantify specific interactions such as N-H···O and C-H···O hydrogen bonds and π-π stacking between the pyridine rings. lookchem.com

Quantum Theory of Atoms in Molecules (QTAIM): Bader's QTAIM analyzes the electron density topology to characterize chemical bonds, including weak intermolecular interactions. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at this point can define its strength and nature. frontiersin.org

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between donor (filled) and acceptor (unfilled) orbitals. For hydrogen bonds, it quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond, providing a measure of the bond's strength. frontiersin.org

In the context of this compound, these analyses would predict strong N-H···N or N-H···O hydrogen bonds involving the amide group and the pyridine nitrogen atoms, which are crucial for forming stable crystal lattices. lookchem.com

DFT provides a reliable method for calculating the vibrational frequencies of molecules. These theoretical spectra can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and provide a detailed assignment of the observed vibrational modes. researchgate.net

The process typically involves optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and then performing a frequency calculation. dergipark.org.tr The calculated wavenumbers are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of environmental effects. To improve agreement, the theoretical wavenumbers are uniformly scaled using a scaling factor, a procedure known as the Scaled Quantum Mechanical (SQM) method. researchgate.net

For this compound, this comparative approach would allow for the precise assignment of vibrational bands, such as the N-H stretching of the amide group, the C=O stretching, and the various pyridine ring breathing and bending modes. researchgate.net A good correlation between the scaled theoretical and experimental spectra confirms the accuracy of the calculated molecular structure. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its behavior when interacting with biological macromolecules, such as proteins or enzymes, which may be its therapeutic targets. nih.gov

The simulation process generally involves the following steps:

System Setup: A starting structure of the protein-ligand complex, often obtained from molecular docking, is placed in a simulation box. nih.gov

Solvation: The box is filled with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous physiological environment. nih.gov

Simulation Run: The system undergoes energy minimization, followed by heating and equilibration phases, before a final production run where data is collected. The atomic movements are governed by a force field (e.g., CHARMM36, OPLS) that defines the potential energy of the system. researchgate.netnih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the binding pose over the simulation time. nih.gov

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that stabilize the ligand in the binding pocket can be identified and their persistence quantified. nih.gov

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory to estimate the binding free energy of the ligand to its target protein, providing a quantitative measure of binding affinity. nih.govnih.gov

Studies on structurally related compounds, such as N-ethyl-4-(pyridin-4-yl)benzamide, have successfully used MD simulations to understand their interaction with protein kinases like ROCK1, demonstrating the utility of this approach. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

DFT calculations provide a suite of quantum chemical descriptors that are essential for analyzing the chemical reactivity and stability of this compound. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of the molecule to change its electron configuration; directly related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a higher value indicates greater reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that measures the propensity of a species to accept electrons. |

These descriptors provide a quantitative framework for understanding the molecule's reactivity. For instance, a high electrophilicity index suggests that this compound could act as a good electrophile in chemical reactions. The chemical hardness, derived from the HOMO-LUMO gap, offers a direct measure of the molecule's stability; a harder molecule is less reactive. nih.gov This analysis, combined with MEP maps, provides a comprehensive picture of the molecule's potential chemical behavior.

Biological Activity Research and Mechanistic Elucidation of N Pyridin 4 Yl Isonicotinamide and Its Derivatives

Exploration of Enzyme Inhibition by the Chemical Compound and its Derivatives

The intricate interactions of N-(Pyridin-4-yl)isonicotinamide and its derivatives with various enzymes have been a subject of significant scientific investigation. These studies have unveiled potential pathways for therapeutic intervention in a range of diseases.

Xanthine (B1682287) Oxidase Inhibitory Mechanisms

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy in managing conditions like gout, which is characterized by hyperuricemia. idrblab.net Research has explored the potential of isonicotinamide (B137802) derivatives as xanthine oxidase inhibitors.

One study focused on a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide and nicotinamide (B372718) derivatives. Among the synthesized compounds, a derivative featuring the isonicotinoyl moiety was identified as a potent inhibitor of xanthine oxidase, with an IC50 value of 0.3 μM. nih.gov The mechanism of inhibition was determined to be of a mixed type. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of the isonicotinoyl group for inhibitory activity, while a benzyl (B1604629) ether tail linked to the benzonitrile (B105546) component was found to enhance the inhibitory potency. nih.gov Further research on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives identified a candidate with an even more potent IC50 value of 0.031 μM. nih.gov

Another series of compounds, 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile analogues, also demonstrated xanthine oxidase inhibitory activity, with the most potent compound exhibiting an IC50 value of 6.7 μM and a mixed-type inhibition mechanism. nih.gov SAR analysis of these derivatives indicated that a triazole ring was more effective than a diazole ring in this context. nih.gov

Table 1: Xanthine Oxidase Inhibition by this compound Derivatives

Compound/Derivative Class IC50 (μM) Inhibition Type Key SAR Findings
N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivative 0.3 Mixed Isonicotinoyl moiety is crucial; benzyl ether tail enhances potency. nih.gov
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative 0.031 Not Specified Data from a further optimization study. nih.gov
5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile analogue 6.7 Mixed Triazole ring is more effective than a diazole ring. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition Pathways

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. researchgate.netnih.gov Isonicotinamides have emerged as a promising class of GSK-3 inhibitors. researchgate.netnih.gov

A class of isonicotinamides has been identified as potent and highly selective GSK-3 inhibitors. nih.gov These compounds have demonstrated oral activity in a triple-transgenic mouse model of Alzheimer's disease. nih.gov The high kinase selectivity and straightforward synthesis of these isonicotinamides make them valuable candidates for further investigation as both research tools and potential therapeutic agents. nih.gov

Further structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have provided deeper insights into their GSK-3 inhibitory activity. nih.gov Extensive structural variations around both the 4/5-pyridine substitutions and the amide group have been explored, leading to the discovery of analogs with significantly improved potency in lowering phosphorylated Tau (pTau), a key pathological marker in Alzheimer's disease, while maintaining high kinase selectivity. nih.gov However, it was noted that some of these 2-pyridinyl amide derivatives were susceptible to hydrolysis by amidases in mouse plasma. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids involved in processes like inflammation and pain. nih.gov Inhibition of NAAA is therefore considered a potential therapeutic strategy for managing these conditions. nih.gov

While direct studies on this compound as a NAAA inhibitor are limited, research on related structures provides valuable insights. For instance, the compound PF-3845, identified as N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide, has been studied in the context of NAAA activity. nih.gov This highlights that the pyridinyl scaffold is a feature in molecules investigated for NAAA inhibition. Further medicinal chemistry efforts have led to the development of potent and stable NAAA inhibitors, which are crucial tools for studying the effects of NAAA inhibition in preclinical disease models. nih.gov

Bloom Helicase Inhibition Studies

Bloom helicase (BLM) is a DNA helicase crucial for maintaining genomic stability, and its deficiency leads to Bloom syndrome, a disorder characterized by a high predisposition to cancer. researchgate.netnih.gov The inhibition of BLM is being explored as a potential strategy to sensitize cancer cells to DNA-damaging agents.

Medicinal chemistry optimization of a hit molecule from a high-throughput screen led to the identification of ML216 and related analogs as potent BLM inhibitors. researchgate.net Specifically, SAR studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have been conducted. researchgate.netnih.gov These studies revealed that modifications to the 4-pyridine moiety on the western side of the molecule significantly impact its activity. For example, replacing the pyridine (B92270) group with a phenyl group or shifting the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity. nih.gov These findings underscore the critical role of the pyridin-4-yl group in the inhibitory action of these compounds against Bloom helicase. nih.gov

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a global health priority. Research has extended to the evaluation of this compound derivatives for their potential to combat bacterial infections.

Antibacterial Efficacy and Spectrum of Activity

A study investigating a series of novel N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide derivatives revealed their potential antibacterial activity. These compounds were synthesized and screened against a panel of both Gram-positive and Gram-negative bacteria.

The synthesized compounds were tested for their efficacy against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). The results of this screening identified several derivatives with promising antibacterial activity.

Table 2: Antibacterial Activity of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide Derivatives

Derivative Substitution Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa
H + + + +
4-OCH3 ++ ++ + +
4-Cl +++ ++ ++ ++
4-NO2 +++ +++ ++ ++
2-Cl ++ ++ + +
2-NO2 ++ ++ + +
3-NO2 +++ ++ ++ ++
2,4-diCl +++ +++ ++ ++
2,4-diNO2 +++ +++ ++ ++
4-N(CH3)2 ++ ++ + +

Activity is indicated qualitatively: + (mild), ++ (moderate), +++ (good).

The data indicates that derivatives with electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, generally exhibited enhanced antibacterial activity against the tested strains. In particular, compounds with a 4-chloro, 4-nitro, 3-nitro, 2,4-dichloro, or 2,4-dinitro substitution showed good to moderate activity against both Gram-positive and Gram-negative bacteria.

Antifungal Properties

Research into this compound and its derivatives has revealed a spectrum of antifungal activities, largely dependent on the specific structural modifications applied to the core molecule. While the parent compound is not prominently cited for strong antifungal properties, its derivatives, particularly those incorporating other heterocyclic systems, have shown notable efficacy against various fungal pathogens.

A series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and evaluated for their antifungal effects against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. The results indicated that these compounds generally possess weak to moderate antifungal activities. nih.gov However, many of the synthesized compounds demonstrated activities comparable to or higher than the commercial fungicide hymexazol (B17089) against the tested fungi. nih.gov Structure-activity relationship studies highlighted that introducing specific groups, such as 4-chloro-6-methyl on a benzene (B151609) ring or an N,N-dimethylamino-containing hydrazone group, could enhance antifungal potency. nih.gov

In another study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against the same three phytopathogenic fungi. mdpi.comresearchgate.net Several of these compounds exhibited moderate antifungal activity. mdpi.comresearchgate.net Notably, compounds 6a , 6b , and 6c displayed over 50% inhibition against G. zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides carboxin (B1668433) and boscalid (B143098) in this assay. mdpi.comresearchgate.net Further investigation into compound 6b determined its EC₅₀ values to be 81.3 µg/mL against G. zeae and 97.8 µg/mL against F. oxysporum. mdpi.com

Additionally, research on nicotinamide analogues has identified compounds with excellent activity against clinically relevant fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov For instance, the compound 16g in one study showed antifungal activity against fluconazole-sensitive Candida strains comparable to fluconazole (B54011) and significantly superior activity against fluconazole-resistant strains. nih.gov While not a direct derivative of this compound, the structural isomer of isoniazid (B1672263), a 2-pyridyl analog, demonstrated modest inhibitory activity against Cryptococcus neoformans. nih.gov

Table 1: Antifungal Activity of Selected Nicotinamide Derivatives

Compound Target Fungi Activity Measurement Result Citation
6a Gibberella zeae Inhibition Rate @ 100 µg/mL 73.2% mdpi.com
6b Gibberella zeae Inhibition Rate @ 100 µg/mL >50% mdpi.comresearchgate.net
6b Gibberella zeae EC₅₀ 81.3 µg/mL mdpi.com
6b Fusarium oxysporum EC₅₀ 97.8 µg/mL mdpi.com
6c Gibberella zeae Inhibition Rate @ 100 µg/mL >50% mdpi.comresearchgate.net
16g Fluconazole-resistant Candida MIC 0.125–1 µg/mL nih.gov

Antibiofilm Formation Mechanisms

Bacterial biofilms, surface-attached communities of microbes encased in a self-produced extracellular matrix, pose a significant challenge in infectious disease due to their high tolerance to conventional antibiotics. nih.gov The development of a biofilm is a multi-stage process, beginning with initial attachment to a surface, followed by the production of extracellular polymeric substances (EPS), maturation of the biofilm architecture, and finally, dispersal of cells to colonize new sites. nih.govresearchgate.net Agents that disrupt these mechanisms are of great interest.

Derivatives of the pyridine carboxamide scaffold have shown promise as antibiofilm agents. Research on 2,4-disubstituted pyridine derivatives demonstrated that they possess significant bactericidal activity against biofilms of Mycobacterium tuberculosis. frontiersin.org The mechanism of resistance to these compounds was linked to the upregulation of the MmpS5-MmpL5 efflux pump, suggesting the compounds' activity may involve overwhelming or bypassing this system. frontiersin.org

General mechanisms by which compounds can inhibit biofilm formation include:

Inhibition of Surface Attachment: Preventing the initial reversible adsorption of bacteria to a surface is a key strategy. researchgate.netnih.gov This can be achieved by interfering with bacterial appendages like flagella or fimbriae. nih.gov

Disruption of Quorum Sensing (QS): QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm matrix components. nih.gov Inhibiting QS signaling can prevent the formation of mature biofilms. mdpi.com

Interference with Extracellular Polymeric Substance (EPS) Production: The EPS matrix is a critical structural and protective component of biofilms. nih.gov Compounds that inhibit the synthesis or promote the degradation of EPS components, such as polysaccharides or extracellular DNA (eDNA), can weaken the biofilm structure. nih.govmdpi.com

Induction of Biofilm Dispersal: Some molecules can trigger the degradation of signaling molecules like cyclic di-guanosine monophosphate (c-di-GMP), which promotes a switch from a sessile, biofilm-forming state to a motile, planktonic state. nih.gov

While direct mechanistic studies on this compound are limited, research on related nicotinamide and pyridine derivatives shows that this chemical class can effectively target biofilm formation, particularly in mycobacteria, by disrupting key processes required for their establishment and maintenance. frontiersin.orgresearchgate.net

Antitubercular Activity Research and Potency Profiling

The structural similarity of this compound to isoniazid (INH), a cornerstone of first-line tuberculosis therapy, has made its derivatives a fertile ground for antitubercular drug discovery. nih.govjalsnet.com INH itself is a prodrug that inhibits the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. jalsnet.com Research has focused on modifying this core structure to enhance potency and overcome resistance.

Several classes of derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb).

Oxadiazole Derivatives: A series of 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives displayed interesting antimycobacterial activity against the Mtb H37Rv strain. nih.gov Molecular modeling suggested these active compounds might act by interacting with the active site of the mycobacterial cytochrome P450-dependent sterol 14α-demethylase. nih.gov In contrast, the corresponding 2-thione derivatives were inactive. nih.gov Further studies on pyridin-4-yl-1,3,4-oxadiazole derivatives identified compounds with potent activity (MIC = 3.9-7.81 μg/mL) and pointed to CYP51 as a potential drug target. nih.gov

Hydrazinecarbothioamide Derivatives: A novel INH derivative, 2-(pyridin-4-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, was found to be highly potent against both the standard MTB-H37Rv strain and INH-resistant strains. core.ac.uk

Pyridine Carboxamide Derivatives: Phenotypic screening identified the pyridine carboxamide derivative MMV687254 as a promising hit with specific activity against M. tuberculosis. nih.gov Mechanistic studies revealed it to be a prodrug that requires hydrolysis by the mycobacterial amidase AmiC for its activation. nih.gov Interestingly, inside macrophages, the compound was as active as isoniazid and acted in a bactericidal manner by inducing autophagy, suggesting a dual mechanism of action. nih.gov This series of compounds also showed activity against drug-resistant Mtb clinical strains. nih.gov

Table 2: Antitubercular Potency of Selected this compound Derivatives

Derivative Class Example Compound/Series Target Strain(s) Potency (MIC) Proposed Mechanism of Action Citation
1,3,4-Oxadiazole N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine M. tuberculosis H37Rv, M. avium, M. kansasii 1–4 μM InhA inhibition indexcopernicus.com
1,3,4-Oxadiazole Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamides M. tuberculosis 3.9–7.81 µg/mL CYP51 inhibition nih.gov
Hydrazinecarbothioamide 2-(pyridin-4-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide MTB-H37Rv, INH-Resistant MTB 0.58 µM Not specified core.ac.uk
Pyridine Carboxamide MMV687254 M. tuberculosis Bacteriostatic (in vitro), Bactericidal (in macrophages) Prodrug activated by AmiC; induces autophagy nih.gov

Anticancer Activity and Cellular Mechanistic Research

Pyridine-based structures are prevalent in medicinal chemistry and are found in numerous FDA-approved drugs, valued for their ability to modulate biological processes. nih.gov Derivatives of this compound and related pyridine carboxamides have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines through diverse mechanisms.

In one study, a series of nitrogen-based heterocycles were evaluated for their in vitro anticancer activity against four human cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov Among the tested compounds, compound 3g showed the most promising results, exhibiting the lowest IC₅₀ values across all four cell lines. nih.gov

A related metabolite, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) , which accumulates in the blood of some cancer patients, was studied for its role in breast cancer metastasis. mdpi.com In vitro, 4PYR was found to decrease the invasive potential of 4T1 breast cancer cells and inhibit their collective migration in a wound-healing assay. mdpi.com This inhibitory effect on invasion was shown to be dependent on the activity of the enzyme CD73. mdpi.com However, in an in vivo model, the same compound paradoxically facilitated lung metastasis, highlighting the complex role such metabolites can play in the tumor microenvironment. mdpi.com

More complex derivatives have been developed as targeted agents. AMG 900 , a highly selective Aurora kinase inhibitor containing a pyridine moiety, demonstrated potent activity, including against multidrug-resistant cancer cell lines. nih.gov This indicates that the pyridine scaffold can be incorporated into molecules designed to inhibit specific cellular pathways crucial for cancer cell proliferation. nih.gov

Table 3: In Vitro Anticancer Activity of Compound 3g

Cell Line Cancer Type IC₅₀ (µM) Citation
HCT116 Colon Carcinoma 2.01 nih.gov
A549 Lung Carcinoma 5.34 nih.gov
PC3 Prostate Carcinoma 3.55 nih.gov
MCF-7 Breast Carcinoma 4.11 nih.gov

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle to successful chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mtroyal.canih.gov These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and effectiveness. mtroyal.canih.gov A promising strategy to combat MDR is the use of reversal agents that can inhibit the function of these efflux pumps.

A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives, which are structurally related to this compound, were specifically designed and synthesized as potent P-gp-mediated MDR reversal agents. mtroyal.canih.gov The majority of these compounds displayed significant potency in reversing resistance. mtroyal.canih.gov

One derivative, compound 9n , proved to be particularly effective. mtroyal.canih.gov In-depth studies demonstrated that it has a high potency for reversing adriamycin resistance in K562/A02 cancer cells, with an EC₅₀ value of 119.6 ± 6.9 nM. mtroyal.canih.gov The mechanistic action of compound 9n was elucidated through several key findings:

Increased Drug Accumulation: It significantly increased the intracellular accumulation of the chemotherapy drug adriamycin in resistant cells. mtroyal.canih.gov

Inhibition of P-gp Efflux: It directly interrupted the efflux function of P-gp, as demonstrated in rhodamine 123 (Rh123) efflux assays. mtroyal.canih.gov

Suppression of ATPase Activity: It suppressed the P-gp ATPase activity, which provides the energy for drug efflux. mtroyal.canih.gov

Stable P-gp Expression: Western blot analysis confirmed that the reversal of resistance was not due to a decrease in the expression level of the P-gp protein itself. mtroyal.canih.gov

Crucially, compound 9n did not influence the activity of the metabolic enzyme CYP3A4, which is a significant advantage as it reduces the risk of adverse drug-drug interactions. mtroyal.canih.gov The properties of this derivative were found to be superior to the classical P-gp inhibitor verapamil. mtroyal.canih.gov Additionally, other complex pyridine-containing molecules, such as the Aurora kinase inhibitor AMG 900, have also shown efficacy against multidrug-resistant cancer cell lines, further validating this scaffold's utility in overcoming resistance. nih.gov

Structure-Activity Relationship (SAR) Analyses and Rational Design Principles

The biological activities of this compound and its derivatives are highly dependent on their specific molecular architecture. Structure-activity relationship (SAR) analyses provide key principles for the rational design of new, more potent agents.

Core Isomerism and Conformation: The fundamental structure of this compound, with its two pyridine rings linked by an amide group at the 4-positions, is critical. A study synthesizing a series of isomers and related amides found that only this compound was an efficient hydrogelator, while isomers like N-(3-pyridyl)isonicotinamide and N-(4-pyridyl)nicotinamide showed no such properties. nih.gov This high degree of structural specificity for physical properties often translates to biological activity, where the precise spatial arrangement of hydrogen bond donors and acceptors is paramount for target binding.

Antitubercular Activity: For antitubercular agents based on the isoniazid (INH) scaffold, the hydrazide moiety and the 4-pyridyl ring are essential for optimal activity. nih.gov

Moving the pyridine nitrogen to the 2- or 3-position (e.g., N-(pyridin-2-yl) or N-(pyridin-3-yl) analogs) drastically reduces or abolishes activity against M. tuberculosis. nih.gov

Modifications that create 1,3,4-oxadiazole rings from the hydrazide group can yield potent compounds, with oxadiazol-2-one derivatives being active while the corresponding 2-thione versions are not, indicating the importance of the oxygen atom at that position. nih.gov

The conversion of the core structure into a prodrug, as seen with the pyridine carboxamide MMV687254, which requires activation by the mycobacterial enzyme AmiC, represents a sophisticated design principle that enhances specificity. nih.gov

Antifungal and Anticancer Activity:

For antifungal derivatives, the addition of other heterocyclic rings, such as 1,3,4-oxadiazole or pyrazole, to the nicotinamide core is a successful strategy for generating activity. nih.govmdpi.com

In a general review of pyridine derivatives for anticancer activity, the presence and position of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) were found to enhance antiproliferative effects. nih.gov Conversely, the addition of bulky groups or certain halogens can be detrimental. nih.gov

MDR Modulation: In the design of P-glycoprotein inhibitors based on the 2-((pyridin-4-ylmethyl)amino)nicotinamide scaffold, the specific nature of the substitutions on the nicotinamide ring and the linker between the two pyridine systems are crucial for potent inhibitory activity. mtroyal.canih.gov The success of compound 9n highlights a design that effectively binds to and inhibits P-gp without being a substrate for it, and without affecting key metabolic enzymes like CYP3A4. mtroyal.canih.gov

These SAR analyses underscore that while the this compound framework is a valuable starting point, rational design requires precise isomeric control and targeted functional group modifications to optimize potency and selectivity for different biological targets.

Environmental Fate and Ecotoxicological Research Perspectives of N Pyridin 4 Yl Isonicotinamide

Environmental Degradation Pathways

The environmental persistence of N-(Pyridin-4-yl)isonicotinamide is determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic (photochemical) and biotic (microbial) transformations.

The presence of the pyridine (B92270) ring in this compound suggests that it may undergo photochemical degradation when exposed to sunlight in aquatic or terrestrial environments. The photolysis of pyridine compounds can be influenced by environmental conditions and the presence of photosensitizers. nih.govresearchgate.net Research on pyridine indicates that UV irradiation can lead to its degradation, with the formation of various intermediates. nih.govresearchgate.net The process can be accelerated in the presence of photocatalysts like ZnO. espublisher.com

Direct photolysis of pyridine in aqueous solutions is generally slow, but the presence of other substances can enhance this process. For instance, coupling UV photolysis with biodegradation has been shown to be a potential method to accelerate the transformation and mineralization of pyridine. nih.gov The initial products of pyridine photolysis can include hydroxylated pyridines, glutaric acid, and succinic acid. researchgate.net It is important to note that the specific photochemical byproducts of this compound would need to be identified through dedicated experimental studies.

Table 1: Potential Photochemical Reactions of the Pyridine Ring

Reaction TypePotential ProductsInfluencing Factors
Photo-hydroxylationHydroxypyridinesPresence of reactive oxygen species
Photo-oxidationRing cleavage products (e.g., carboxylic acids)UV wavelength, intensity, photosensitizers
PhotoreductionReduced pyridine derivativesPresence of reducing agents
PhotohydrationHydrated pyridine speciesAqueous environment

This table is conceptual and based on the general photochemistry of pyridine. Specific products for this compound require experimental verification.

The biodegradation of pyridine and its derivatives is a significant pathway for their removal from the environment. tandfonline.com Numerous microorganisms, including bacteria and fungi, have been identified as capable of degrading pyridine compounds, often utilizing them as a source of carbon and nitrogen. tandfonline.comtandfonline.comasm.org The biodegradability of pyridine derivatives can be highly dependent on the nature and position of substituents on the pyridine ring. tandfonline.com

The microbial degradation of pyridine can occur under both aerobic and anaerobic conditions. tandfonline.comnih.gov Aerobic degradation pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage. tandfonline.com The oxygen for this initial hydroxylation can be derived from water. tandfonline.com Several bacterial genera, such as Arthrobacter, Nocardia, and Bacillus, are known to metabolize pyridine. asm.org For instance, in Arthrobacter sp., the degradation of pyridine proceeds through a direct ring cleavage catalyzed by a monooxygenase system, leading to the formation of succinic acid. asm.org

Given the structure of this compound, it is plausible that microorganisms could initially hydrolyze the amide bond, separating the two pyridine rings and forming isonicotinic acid and 4-aminopyridine (B3432731). These intermediates would then likely undergo further degradation through established pyridine biodegradation pathways.

Table 2: Microorganisms and Enzymes Involved in Pyridine Degradation

MicroorganismEnzyme(s)Degradation PathwayReference
Arthrobacter sp.Pyridine monooxygenase, (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase, amidohydrolase, succinate (B1194679) semialdehyde dehydrogenaseOxidative cleavage of the pyridine ring asm.org
Bacillus brevisNot specifiedMineralization of pyridine espublisher.com
Various BacteriaHydroxylasesHydroxylation of the pyridine ring tandfonline.comnih.gov

This table summarizes findings related to pyridine degradation, which provides a basis for predicting the potential biodegradation of this compound.

Ecotoxicity Studies and Environmental Impact Assessment at a Mechanistic Level

The potential ecotoxicological effects of this compound can be inferred from studies on pyridine and related compounds. These compounds can exert toxicity through various mechanisms at the molecular and cellular levels.

At the molecular level, this compound has the potential to interact with various biological targets, such as enzymes and receptors. While much of the research in this area is focused on medicinal applications, the identified interactions can provide insights into potential ecotoxicological mechanisms. For example, some pyridine derivatives have been shown to inhibit enzymes like glycogen (B147801) synthase kinase 3 (GSK-3). Inhibition of such fundamental enzymes in non-target organisms could lead to adverse effects on their cellular processes.

The structure of this compound, with its two pyridine rings and an amide linkage, provides multiple sites for potential interaction with biological macromolecules. These interactions could disrupt normal physiological functions in exposed organisms.

Table 3: Potential Molecular Interactions of this compound Based on Related Compounds

Potential Molecular TargetType of InteractionPotential ConsequenceReference (for related compounds)
Enzymes (e.g., GSK-3)InhibitionDisruption of cellular signaling and metabolism
ReceptorsBinding and modulationAlteration of physiological responses

This table presents potential molecular interactions based on studies of structurally related compounds and should be considered from a research perspective for this compound's ecotoxicology.

Pyridine and its derivatives have been shown to exhibit toxicity to a range of organisms, and the underlying mechanisms are beginning to be understood. Studies on E. coli have indicated that certain pyridine derivatives can be highly toxic, causing damage to bacterial DNA. nih.govmdpi.com This toxicity appears to be related to the modification of the bacterial cell membrane, which may activate topoisomerases and lead to DNA damage. mdpi.com

In other organisms, such as rats, pyridine exposure has been linked to liver and kidney damage. cdc.gov While these are mammalian studies, they point to the potential for pyridine compounds to cause organ-level toxicity.

A key mechanism of toxicity for many environmental pollutants is the induction of oxidative stress. While specific studies on this compound are lacking, this is a plausible mechanism of toxicity given its chemical nature.

Table 4: Mechanistic Toxicology of Pyridine Derivatives in Different Organisms

OrganismToxic EffectProposed MechanismReference
Escherichia coliDNA damageModification of cell membrane, activation of topoisomerases mdpi.com
RatsLiver and kidney damageNot fully elucidated, but involves cellular injury cdc.gov

This table summarizes toxicological data for pyridine derivatives, offering a framework for assessing the potential environmental risks of this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(Pyridin-4-yl)isonicotinamide, and how do they influence experimental handling?

  • Answer : The compound (C₁₁H₉N₃O, MW 199.21 g/mol) is a solid with a melting point of 196°C and a predicted boiling point of 286.1±15.0°C . Its density (1.287±0.06 g/cm³) and pKa (10.94±0.70) suggest moderate polarity, influencing solubility in organic solvents. Storage at room temperature in a sealed, dry environment is critical to prevent hygroscopic degradation . Safety data indicate potential skin/eye irritation (H315, H319, H335), necessitating PPE like gloves, goggles, and fume hood use during handling .

Q. What synthetic routes and analytical techniques are used for this compound preparation and validation?

  • Answer : Synthesis typically involves coupling pyridin-4-amine with isonicotinoyl chloride in anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is followed by characterization using:

  • NMR spectroscopy (¹H/¹³C) to confirm amide bond formation and aromatic proton environments.
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 200.21) .
  • Elemental analysis to validate stoichiometry (C: 66.33%, H: 4.55%, N: 21.09%) .

Advanced Research Questions

Q. How can crystallographic methods resolve the structural features of this compound in coordination complexes?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-97) is employed for refinement. For example, in the Co(II) complex [Co(4-pina)₂(NCS)₂(H₂O)₂], the ligand acts as a monodentate N-donor, with dihedral angles between pyridine rings at 8.98(11)°. Hydrogen bonds (O–H⋯N, O–H⋯S) stabilize the 3D lattice, validated using R-factor metrics (R₁ = 0.031) and thermal displacement parameters . Data collection via Bruker APEX-II CCD detectors and absorption correction (SADABS) ensure accuracy .

Q. What computational approaches predict intermolecular interactions of this compound in crystal engineering?

  • Answer : Electrostatic potential (ESP) surfaces (calculated via DFT at B3LYP/6-31G* level) identify halogen/hydrogen-bonding sites. For analogs like N-(4-iodophenyl)isonicotinamide, ESP minima at iodine (27.0 kcal/mol) and amide groups guide cocrystal design with electron-deficient partners . Torsional angle analysis (e.g., Φ₁= -23.5°, Φ₂= 179.2° for aromatic rings) further informs conformational stability in polymorphs .

Q. How does this compound function as a ligand in transition-metal catalysis or supramolecular assemblies?

  • Answer : The ligand's dual pyridyl N-donors facilitate chelation in octahedral Co(II) or square-planar Cu(II) complexes. In Co(II) systems, axial thiocyanate ligands and equatorial water molecules create Jahn-Teller distortions, studied via magnetic susceptibility and UV-vis spectroscopy . For supramolecular assemblies, π-π stacking (3.5–4.0 Å interplanar distances) and N–H⋯O hydrogen bonds drive 2D sheet formation, characterized by PXRD and Hirshfeld surface analysis .

Q. What strategies mitigate metabolic instability in isonicotinamide derivatives during drug development?

  • Answer : Structural optimization includes:

  • Reducing lipophilicity via substituent modulation (e.g., trifluoromethyl groups lower ClogP).
  • Blocking metabolic hotspots : Methylation of the pyridyl N-atom or introducing electron-withdrawing groups (e.g., -CF₃) at the 2-position reduces CYP450-mediated oxidation .
  • In vitro assays : Microsomal stability tests (human liver microsomes + NADPH) quantify metabolic half-life improvements .

Methodological Notes

  • Crystallography : Prioritize high-resolution data (θmax > 25°) and twin refinement (SHELXL TWIN/BASF commands) for twinned crystals .
  • Safety : While acute toxicity data are limited, assume LD50 > 2000 mg/kg (oral, rat) and adhere to GHS guidelines for irritants .
  • Computational Workflows : Use Gaussian 16 for ESP maps and Mercury for crystal packing visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.